Enantiomer-Specific Enzymatic Activity: A 200-Fold Improvement for the (R)-β-Homomethionine Target
The (R)-β-homomethionine enantiomer, the core scaffold of Boc-HoMet-OH, is a critical substrate for engineered β-amino acid dehydrogenases (β-AADH). A domain scanning mutant of l-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDHcca) displayed approximately a 200-fold increase in catalytic activity toward (R)-β-homomethionine compared to the wild-type enzyme [1]. The wild-type enzyme shows negligible activity, confirming that a specific, high-purity enantiomer of this compound is not just preferred but is an absolute requirement for accessing these advanced biocatalytic synthesis routes [1].
| Evidence Dimension | Catalytic activity of β-AADH enzyme on substrate |
|---|---|
| Target Compound Data | Best β-AADH mutant: ~200-fold activity (on (R)-β-homomethionine) |
| Comparator Or Baseline | Wild-type l-erythro-3,5-diaminohexanoate dehydrogenase: baseline activity |
| Quantified Difference | Approximately 200-fold increase in activity |
| Conditions | Domain scanning mutagenesis library screen; reductive amination of β-keto acid substrate. |
Why This Matters
This demonstrates that the (R)-β-homomethionine scaffold is uniquely recognized by an evolved industrial enzyme with high efficiency, making it a non-substitutable intermediate for chemoenzymatic synthesis of β-amino acid-based drugs.
- [1] Development of β‑Amino Acid Dehydrogenase for the Synthesis of β‑Amino Acids via Reductive Amination of β‑Keto Acids. (2016). ACS Catalysis, 5(4), 2220-2224. View Source
